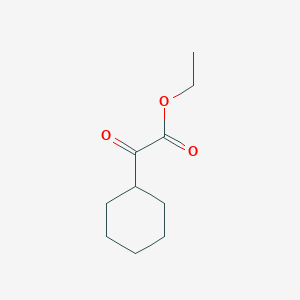
Ethyl 2-cyclohexyl-2-oxoacetate
Cat. No. B1588970
Key on ui cas rn:
13275-31-5
M. Wt: 184.23 g/mol
InChI Key: MAOUXDYQHDQFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06025177
Procedure details


Cyclohexyl magnesium bromide (Aldrich) in ether (2 M, 150 mL) was pumped under vacuum to remove ethyl ether, at rt, the residue obtained was then dissolved in anhydrous THF (100 mL) while cooled with an ice water bath. The solution was then added to a solution of diethyl oxalate (60 g ) in THF (150 mL) at -30--40° C. in 10 min. The reaction mixture was warmed to 0° C. for 5 min, and quenched with 10% HCl (100 mL), extracted with ethyl acetate (200 mL), the extract was washed with water (30 mL), brine (50 mL) and dried with sodium sulfate, then filtered. The filtrate was concentrated to give an oil. It was distilled 40-50° C. at 1 mm Hg to remove the starting material and the left over is the product (total of 46 g, 86% yield, purity >90%, it can be distilled at 1 mm Hg, 75-80° C.). 1H NMR δ: 1.20-1.40 (m, 8H), 1.62-1.94 (m, 5H), 3.02 (broad s, 1H), 4.30 (q, J=8 Hz, 2H). 13C-NMR δ 13.91, 25.11, 25.58, 27.36, 46.13, 62.07, 161.84, 197.51.
Name
Cyclohexyl magnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([Mg]Br)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9](OCC)(=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>CCOCC.C1COCC1>[CH:1]1([C:9](=[O:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
Cyclohexyl magnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)[Mg]Br
|
Step Two
|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at rt, the residue obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooled with an ice water bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with 10% HCl (100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the extract was washed with water (30 mL), brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
It was distilled 40-50° C. at 1 mm Hg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the starting material
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the left
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the product (total of 46 g, 86% yield, purity >90%, it can be distilled at 1 mm Hg, 75-80° C.)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(CCCCC1)C(C(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
